Fluoxetine
Overview
Description
Synthesis Analysis
The synthesis of fluoxetine involves multiple chemical processes, starting from β-methylamino phenylpropyl alcohol through chlorination and synthetic reaction stages, culminating in a product with high purity. Advanced synthetic methodologies have enabled the efficient, catalytic, asymmetric total synthesis of fluoxetine from α,β-unsaturated aldehydes through sequential steps, including imine formation, β-borylation, transimination, reduction, and oxidation, leading to high yields and enantiomeric excesses. These processes underscore the complex chemistry involved in fluoxetine's production and the continuous efforts to refine its synthesis for pharmaceutical applications (Li Yu-shan, 2003); (Adam D. J. Calow, Elena Fernández, Andrew Whiting, 2014).
Molecular Structure Analysis
While specific studies on fluoxetine's molecular structure analysis were not directly identified in the provided research, the molecular structure of fluoxetine, characterized by its trifluoromethyl phenyl and methylamino propyl groups, plays a crucial role in its function as a selective serotonin reuptake inhibitor. This structure is pivotal in fluoxetine's affinity for the serotonin transporter, which is the primary mechanism through which it exerts its antidepressant effects. The synthesis and structural elucidation studies often involve advanced spectroscopic techniques to confirm the molecular integrity and purity of the synthesized compounds, ensuring their efficacy and safety for pharmaceutical use.
Chemical Reactions and Properties
Fluoxetine's chemical reactivity and properties, including its interaction with various neurotransmitter systems and influence on enzymatic pathways, are central to its pharmacological activity. For instance, fluoxetine has been shown to influence melanin synthesis through serotonin receptors and mitogen-activated protein kinase signaling pathways, demonstrating its broader biochemical impacts beyond serotonin reuptake inhibition. Additionally, fluoxetine's effect on dendrite atrophy and nitric oxide synthase expression highlights its complex interactions within neuronal systems, affecting neuroplasticity and cellular function (Li Liu et al., 2018); (L. Luo, R. Tan, 2001).
Scientific Research Applications
1. Cancer Research
Fluoxetine, known as an antidepressant, has shown potential in cancer research. Krishnan et al. (2008) found that fluoxetine can sensitize tumor cells to chemotherapeutic agents and induce apoptosis. The study revealed fluoxetine's ability to arrest cell cycle at the G0/G1 phase, suggesting its usefulness in antiproliferative therapy in cancer treatment (Krishnan, Hariharan, Nair, & Pillai, 2008).
2. Neuroplasticity and Visual Cortex
Vetencourt et al. (2008) discovered that fluoxetine can restore neuronal plasticity in the adult visual system. Their research on rats indicated that fluoxetine treatment promoted recovery of visual functions in adult amblyopic animals, highlighting its potential application in amblyopia therapy (Vetencourt et al., 2008).
3. Anti-inflammatory and Antioxidant Properties
Caiaffo et al. (2016) highlighted fluoxetine's role beyond neurotransmission, including neuroprotection, anti-inflammatory properties, antioxidant activity, and antiapoptotic properties. This indicates its potential in treating various stress-related health conditions (Caiaffo, Oliveira, Sá, & Evêncio Neto, 2016).
4. Immune System Impact
Munari, Marin, and Matozzo (2014) studied fluoxetine's impact on the immune parameters of clams, finding that it notably affected immune parameters and acetylcholinesterase activity. This suggests potential ecological implications and the need for further environmental impact studies (Munari, Marin, & Matozzo, 2014).
5. GABAA Receptor Modulation
Robinson, Drafts, and Fisher (2003) found that fluoxetine positively modulates GABAA receptors, suggesting a role in anticonvulsant activity. This implies potential therapeutic applications in epilepsy or other conditions related to inhibitory neurotransmission (Robinson, Drafts, & Fisher, 2003).
6. Metabolite Profiling in Non-Human Primates
He et al. (2014) identified metabolite biomarkers of fluoxetine response in juvenile rhesus monkeys, contributing to a better understanding of its effects in neurodevelopmental disorders and aiding in precision medicine approaches (He et al., 2014).
7. Neuroprotection Post-Ischemia
Lim et al. (2009) demonstrated fluoxetine's neuroprotective effects in a rat cerebral ischemia model. Its anti-inflammatory effects, particularly in inhibiting NF-κB activity, offer insights into potential applications in stroke and other neurodegenerative diseases (Lim et al., 2009).
8. DARPP-32 Regulation
Svenningsson et al. (2002) explored how fluoxetine regulates the phosphorylation state of DARPP-32 in various brain regions, contributing to our understanding of its antidepressant mechanisms and possible effects on neuronal signaling pathways (Svenningsson et al., 2002).
9. Ecotoxicology and Aquatic Life
Péry et al. (2008) investigated the impact of fluoxetine on the life cycle of aquatic invertebrates, providing crucial data on the ecological implications of pharmaceutical pollution in aquatic environments (Péry et al., 2008).
10. Epigenetic Regulation of BDNF
Jin et al. (2017) studied fluoxetine's effects on depressive-like behaviors and its epigenetic regulation of BDNF gene transcription, offering insights into its role in treating post-stroke depression (Jin et al., 2017).
Future Directions
properties
IUPAC Name |
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCYVBBDHJXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59333-67-4 (hydrochloride) | |
Record name | Fluoxetine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023067 | |
Record name | Fluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
395.1°C at 760 mmHg | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
insoluble, 1.70e-03 g/L | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The monoaminergic hypothesis of depression emerged in 1965 and linked depression with dysfunction of neurotransmitters such as noradrenaline and serotonin. Indeed, low levels of serotonin have been observed in the cerebrospinal fluid of patients diagnosed with depression. As a result of this hypothesis, drugs that modulate levels of serotonin such as fluoxetine were developed. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and as the name suggests, it exerts it's therapeutic effect by inhibiting the presynaptic reuptake of the neurotransmitter serotonin. As a result, levels of 5-hydroxytryptamine (5-HT) are increased in various parts of the brain. Further, fluoxetine has high affinity for 5-HT transporters, weak affinity for noradrenaline transporters and no affinity for dopamine transporters indicating that it is 5-HT selective. Fluoxetine interacts to a degree with the 5-HT2C receptor and it has been suggested that through this mechanism, it is able to increase noradrenaline and dopamine levels in the prefrontal cortex. | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fluoxetine | |
CAS RN |
54910-89-3, 57226-07-0 | |
Record name | Fluoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54910-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoxetine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC-283480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 182 °C | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.